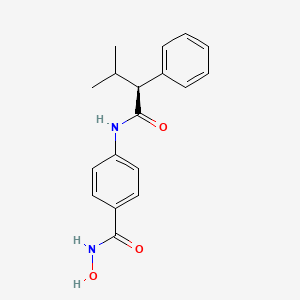

Hdac-IN-42

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H15NO7 |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl] 7-methoxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C20H15NO7/c1-26-14-7-6-13-10-16(20(24)28-17(13)11-14)19(23)27-15-4-2-3-12(9-15)5-8-18(22)21-25/h2-11,25H,1H3,(H,21,22)/b8-5+ |

InChI Key |

KZJPZOCQYVSTEC-VMPITWQZSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)/C=C/C(=O)NO |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of AR-42: A Pan-HDAC Inhibitor with Potent Anti-neoplastic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AR-42, also known as OSU-HDAC42, is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor derived from hydroxamate-tethered phenylbutyrate.[1] It has demonstrated significant anti-tumor activity in a wide range of preclinical models, including both solid tumors and hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the biological activity of AR-42, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its effects.

Mechanism of Action

AR-42 functions as a broad-spectrum inhibitor of both histone and non-histone deacetylases.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDACs, AR-42 induces hyperacetylation of histones (such as H3 and H4) and non-histone proteins like α-tubulin.[3][4] This results in a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes, such as p21WAF/CIP1.[1][5] The upregulation of p21 is a hallmark of HDAC inhibition and contributes to cell cycle arrest.[1][4]

Beyond its effects on histone acetylation, AR-42 modulates several critical signaling pathways involved in cell survival, proliferation, and apoptosis. Notably, it has been shown to down-regulate the PI3K/Akt and STAT3 signaling pathways, which are often constitutively activated in cancer cells.[1][3][5]

Quantitative Biological Activity

The anti-neoplastic activity of AR-42 has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro HDAC Inhibition and Cellular Potency of AR-42

| Parameter | Value | Cell Line/Assay Condition | Reference(s) |

| HDAC IC50 | 16 nM | Cell-free assay | [4] |

| HDAC IC50 | 30 nM | Cell-free assay | [5] |

| HDAC IC50 | 16-30 nM | Cell-free assay | [1] |

| Growth Inhibition IC50 | 0.11 µM | DU-145 (Prostate Cancer) | [5] |

| Growth Inhibition IC50 | 0.48 µM | PC-3 (Prostate Cancer) | [5] |

| Growth Inhibition IC50 | 0.3 µM | LNCaP (Prostate Cancer) | [5] |

| Growth Inhibition IC50 | <0.61 µM | JeKo-1, Raji, 697 (B-cell Malignancies) | [5] |

| Growth Inhibition IC50 | 0.65 µM | P815 (Mast Cell Leukemia) | [4] |

| Growth Inhibition IC50 | 0.30 µM | C2 (Canine Mastocytoma) | [4] |

| Growth Inhibition IC50 | 0.23 µM | BR (Canine Mastocytoma) | [4] |

| Growth Inhibition IC50 | 250-350 nM | Nf2-deficient mouse schwannoma cells | [6] |

| Growth Inhibition IC50 | 500 nM | Primary human Vestibular Schwannoma | [6] |

| Growth Inhibition IC50 | 1.0 µM | Ben-Men-1 (Benign Meningioma) | [6] |

| Growth Inhibition IC50 | 1.5 µM | Primary human meningioma cells | [6] |

| LC50 (48 hr) | 0.76 µM | Chronic Lymphocytic Leukemia (CLL) patient cells | [7] |

Table 2: In Vivo Anti-Tumor Efficacy of AR-42

| Cancer Model | Dosing Regimen | Key Findings | Reference(s) |

| PC-3 Tumor Xenografts | 25 mg/kg and 50 mg/kg | 52% and 67% tumor growth suppression, respectively. | [5] |

| NTERA-2 Xenograft | 25 mg/kg/day in diet | 50% reduction in tumor volume and 56% reduction in tumor weight. | [8] |

| BxPC-3 Pancreatic Cancer Xenograft | Not specified | 40-60% reduction in tumor weight. | [2] |

| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | Not specified | 86% suppression of absolute urogenital tract weight. | [5] |

| B-cell Malignancy Mouse Models | Not specified | Significantly reduced leukocyte counts and prolonged survival. | [5] |

Core Signaling Pathways Modulated by AR-42

AR-42 exerts its biological effects through the modulation of multiple interconnected signaling pathways. These include the induction of apoptosis and autophagy, and the suppression of pro-survival pathways like STAT3.

Caption: AR-42 mechanism of action overview.

Apoptosis and Autophagy

AR-42 is a potent inducer of apoptosis in cancer cells.[4][5] This is mediated through several mechanisms, including the activation of caspases-3, -7, and -9, and the cleavage of PARP.[4] In breast cancer cells, AR-42 increases the acetylation and stability of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like PUMA.[9] Furthermore, AR-42 downregulates key anti-apoptotic proteins such as Bcl-xL and survivin.[5]

In addition to apoptosis, AR-42 can induce autophagy. In hepatocellular carcinoma cells, this is achieved through the downregulation of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.[5] The interplay between apoptosis and autophagy is complex, and both processes contribute to the anti-tumor effects of AR-42.

Caption: Regulation of apoptosis and autophagy by AR-42.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers. AR-42 has been shown to down-regulate the expression of both total and phosphorylated STAT3/5 in malignant mast cell lines.[3][10] This inhibition of STAT3 signaling contributes significantly to the anti-proliferative effects of AR-42.

Caption: Inhibition of the STAT3 signaling pathway by AR-42.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of AR-42.

In Vitro HDAC Activity Assay

This assay quantifies the ability of AR-42 to inhibit HDAC enzymes.

-

Source of HDAC Activity: Nuclear extracts from cell lines rich in HDAC activity (e.g., DU-145) are typically used.

-

Substrate: A biotinylated, [3H]-acetylated histone H4 peptide is bound to streptavidin agarose beads.

-

Reaction: The nuclear extract is incubated with the substrate in the presence of varying concentrations of AR-42 or a vehicle control. Sodium butyrate (0.25-1 mM) can be used as a positive control.

-

Detection: The reaction is stopped, and the beads are pelleted. The amount of [3H]-acetate released into the supernatant due to deacetylation is measured using a scintillation counter.

-

Analysis: The percentage of HDAC inhibition is calculated for each concentration of AR-42, and the IC50 value is determined by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of AR-42 for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The media is removed and replaced with fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated for 2-4 hours at 37°C.

-

Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized with 200 µL/well of DMSO.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, providing insights into the effects of AR-42 on signaling pathways and protein expression.

-

Cell Lysis: Cells treated with AR-42 are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-H3, p21, cleaved PARP, p-Akt, p-STAT3).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified using densitometry software.

Caption: General experimental workflow for AR-42 evaluation.

Clinical Development

AR-42 has undergone Phase I clinical trials for both hematological malignancies and solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors.[11][12] These trials have established a recommended Phase II dose and characterized its safety profile.[11] The most common treatment-related adverse events include cytopenias, fatigue, and nausea.[11][12] Stable disease has been observed in a significant portion of patients, particularly those with NF2 or meningioma.[11][12]

Conclusion

AR-42 is a potent, orally bioavailable pan-HDAC inhibitor with a well-defined mechanism of action. It exhibits significant anti-tumor activity across a broad range of cancer types in preclinical models, which is attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy through the modulation of key signaling pathways, including PI3K/Akt and STAT3. The quantitative data from in vitro and in vivo studies, coupled with a manageable safety profile in early clinical trials, underscore the therapeutic potential of AR-42 as a promising agent in oncology. Further investigation, particularly in combination with other anti-cancer agents, is warranted.[9]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Novel histone deacetylase inhibitor AR-42 exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel Deacetylase Inhibitor AR-42 Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone deacetylase inhibitor AR-42 inhibits breast cancer cell growth and demonstrates a synergistic effect in combination with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

OSU-HDAC42 Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-HDAC42 (also known as AR-42) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in a variety of preclinical cancer models. As a hydroxamate-tethered phenylbutyrate derivative, OSU-HDAC42 exerts its effects through the broad inhibition of both histone and non-histone protein deacetylation, leading to the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the OSU-HDAC42 signaling pathway, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the core signaling cascades it modulates.

Introduction to OSU-HDAC42

OSU-HDAC42 is a pan-HDAC inhibitor with a potent inhibitory concentration (IC50) in the nanomolar range.[1][2][3][4] Its broad-spectrum activity against multiple HDAC isoforms leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the reactivation of tumor suppressor gene expression. Beyond its effects on histones, OSU-HDAC42 also influences the acetylation status and function of numerous non-histone proteins, thereby impacting a wide array of cellular processes. Preclinical studies have shown its efficacy in various hematological malignancies and solid tumors, including prostate cancer, multiple myeloma, and neuroblastoma.[1][3]

Mechanism of Action

The primary mechanism of action of OSU-HDAC42 is the inhibition of histone deacetylase enzymes. This inhibition leads to an accumulation of acetylated histones (notably H3 and H4) and non-histone proteins, such as α-tubulin.[2] The downstream consequences of this inhibition are multifaceted and converge on critical cancer-related signaling pathways.

Two of the most significant pathways modulated by OSU-HDAC42 are the PI3K/Akt and the gp130/STAT3 signaling cascades.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature of many cancers. OSU-HDAC42 has been shown to suppress this pathway by down-regulating the expression of both total Akt and its phosphorylated (activated) form, p-Akt.[1] This leads to the modulation of several downstream apoptosis-related proteins, including a decrease in the anti-apoptotic proteins Bcl-xL and survivin, and a potential increase in the pro-apoptotic protein Bax.[1]

Modulation of the gp130/STAT3 Signaling Pathway

The gp130/STAT3 signaling pathway is crucial for cytokine-mediated cell signaling and is often constitutively active in cancer, promoting cell proliferation and survival. OSU-HDAC42 inhibits this pathway by reducing the levels of phosphorylated (activated) STAT3 and STAT5.[1] This inhibition is thought to contribute significantly to the induction of apoptosis and cell cycle arrest observed in cancer cells treated with OSU-HDAC42.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of OSU-HDAC42 from various preclinical studies.

Table 1: Inhibitory Activity of OSU-HDAC42

| Target | IC50 | Reference |

| Pan-HDAC | 16-30 nM | [1][3] |

Table 2: In Vitro Efficacy of OSU-HDAC42 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference | | --- | --- | --- | | DU-145 | Prostate Cancer | 0.11 µM |[1] | | PC-3 | Prostate Cancer | 0.48 µM |[1] | | LNCaP | Prostate Cancer | 0.3 µM |[1] | | P815 | Mast Cell Leukemia | 0.65 µM |[2] | | C2 | Mastocytoma | 0.30 µM |[2] | | BR | Mastocytoma | 0.23 µM |[2] | | JeKo-1 | Mantle Cell Lymphoma | <0.61 µM |[1] | | Raji | Burkitt's Lymphoma | <0.61 µM |[1] | | 697 | B-cell Precursor Leukemia | <0.61 µM |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of OSU-HDAC42.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of OSU-HDAC42 on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of OSU-HDAC42 (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the OSU-HDAC42 signaling pathway.

-

Cell Lysis: Treat cells with OSU-HDAC42 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, acetylated-H3, H3, acetylated-α-tubulin, α-tubulin, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunoprecipitation for Protein Acetylation

This protocol is used to assess the acetylation status of specific non-histone proteins, such as Ku70, following OSU-HDAC42 treatment.

-

Cell Lysis: Lyse OSU-HDAC42-treated and control cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for the protein of interest (e.g., anti-Ku70) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody that recognizes acetylated lysine residues.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by OSU-HDAC42 and a general experimental workflow.

Caption: General mechanism of OSU-HDAC42 action.

Caption: OSU-HDAC42 modulation of the PI3K/Akt pathway.

Caption: OSU-HDAC42 modulation of the gp130/STAT3 pathway.

Caption: General experimental workflow for studying OSU-HDAC42.

Conclusion

OSU-HDAC42 is a potent pan-HDAC inhibitor with significant anti-cancer activity demonstrated in a range of preclinical models. Its ability to modulate multiple critical signaling pathways, most notably the PI3K/Akt and gp130/STAT3 pathways, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of OSU-HDAC42 and explore its clinical applications. Further investigation into the specific molecular interactions and the full range of non-histone protein targets will continue to refine our understanding of this promising therapeutic agent.

References

Hdac-IN-42 (AR-42/OSU-HDAC42): A Comprehensive Technical Guide on Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac-IN-42, also known as AR-42 and OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor. It targets both Class I and Class II HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors a promising class of therapeutic agents. This technical guide provides a detailed overview of the target profile and selectivity of this compound, along with comprehensive experimental protocols for its characterization.

Target Profile and Selectivity

This compound is a broad-spectrum inhibitor of HDAC enzymes with a general half-maximal inhibitory concentration (IC50) in the low nanomolar range, reported between 16 nM and 30 nM in cell-free assays.[1][2] Its activity spans across both Class I and Class II HDACs, leading to the hyperacetylation of both histone and non-histone protein substrates.

Biochemical Inhibitory Activity

While specific IC50 values against a full panel of individual HDAC isoforms are not consistently reported across public sources, its designation as a pan-HDAC inhibitor indicates broad activity. The compound's primary mechanism of action is the inhibition of the deacetylase activity of these enzymes, leading to an accumulation of acetylated histones and other proteins.[3]

Cellular Activity

In cellular assays, this compound demonstrates potent anti-proliferative effects across a wide range of cancer cell lines. The IC50 values for cell growth inhibition vary depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P815 | Mastocytoma | 0.65 | [1] |

| C2 | Mast Cell Tumor | 0.30 | [1] |

| BR | Mast Cell Tumor | 0.23 | [1] |

| DU-145 | Prostate Cancer | 0.11 | [4] |

| PC-3 | Prostate Cancer | 0.48 | [4] |

| LNCaP | Prostate Cancer | 0.30 | [4] |

| JeKo-1 | Mantle Cell Lymphoma | <0.61 | [4] |

| Raji | Burkitt's Lymphoma | <0.61 | [4] |

| 697 | B-cell Precursor Leukemia | <0.61 | [4] |

| U266 | Multiple Myeloma | <1.6 | [3] |

| IM-9 | Multiple Myeloma | <1.6 | [3] |

| RPMI 8226 | Multiple Myeloma | <1.6 | [3] |

| ARH-77 | Multiple Myeloma | <1.6 | [3] |

Mechanism of Action

The primary mechanism of this compound is the inhibition of histone deacetylase enzymes. This leads to the accumulation of acetyl groups on the lysine residues of histones H3 and H4, as well as the non-histone protein α-tubulin.[1][5] This hyperacetylation alters chromatin structure, leading to the reactivation of tumor suppressor genes and the modulation of various cellular signaling pathways.

Key downstream effects of this compound treatment include:

-

Induction of p21WAF1/CIP1: This cyclin-dependent kinase inhibitor plays a crucial role in cell cycle arrest.[4][5]

-

Downregulation of Akt Signaling: The Akt pathway is a key regulator of cell survival and proliferation.[4][5]

-

Inhibition of STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer and promotes cell proliferation and survival.[5]

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against HDAC enzymes. A common method utilizes a tritiated acetylated histone peptide as a substrate.

Materials:

-

Nuclear extract from a cell line with high HDAC activity (e.g., DU-145) or purified HDAC enzymes.

-

Biotinylated [³H]-acetyl histone H4 peptide substrate.

-

Streptavidin agarose beads.

-

This compound (AR-42).

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100, 1% DMSO).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well microplate, combine the HDAC enzyme source, this compound dilution, and the [³H]-acetyl histone H4 peptide substrate.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing a high concentration of a known HDAC inhibitor like Trichostatin A).

-

Add streptavidin agarose beads to bind the biotinylated peptide.

-

Centrifuge the plate to pellet the beads.

-

Transfer the supernatant, which contains the released [³H]-acetate, to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Proliferation Assays

1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest.

-

96-well plates.

-

This compound (AR-42).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for the desired time period (e.g., 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[4]

2. BrdU Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

-

Cells of interest.

-

96-well plates.

-

This compound (AR-42).

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with serial dilutions of this compound for the desired time.

-

Add BrdU labeling solution to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

-

Remove the medium, and fix and denature the DNA according to the kit manufacturer's instructions.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

Calculate the percentage of proliferation relative to untreated controls and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This method is used to detect the levels of acetylated histones in cells treated with this compound.

Materials:

-

Cells of interest.

-

This compound (AR-42).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histones and total histones (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

Conclusion

This compound (AR-42/OSU-HDAC42) is a potent pan-HDAC inhibitor with significant anti-cancer activity in a broad range of preclinical models. Its mechanism of action is centered on the inhibition of Class I and II HDACs, leading to histone hyperacetylation, cell cycle arrest, and apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting. Further studies are warranted to fully elucidate its isoform-specific selectivity and to explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AR42 | HDAC | TargetMol [targetmol.com]

- 3. ashpublications.org [ashpublications.org]

- 4. selleckchem.com [selleckchem.com]

- 5. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

Hdac-IN-42: A Technical Guide to its Effects on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular effects of Hdac-IN-42, also known as AR-42 and OSU-HDAC42, a potent pan-histone deacetylase (HDAC) inhibitor. This document provides a comprehensive overview of its mechanism of action, focusing on its impact on histone acetylation, and details the downstream consequences for cellular processes, particularly the activation of the p53/p21 signaling pathway.

Core Mechanism: Inhibition of Histone Deacetylases

This compound is a broad-spectrum inhibitor of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. This compound potently inhibits this activity, resulting in the hyperacetylation of histones and a more open chromatin state that facilitates gene transcription.[1][2]

Quantitative Effects on HDAC Activity and Histone Acetylation

The inhibitory and biological activities of this compound have been quantified in various preclinical studies. The compound demonstrates potent inhibition of HDAC enzymes and induces histone hyperacetylation at nanomolar concentrations.

| Parameter | Value | Cell Line/System | Reference |

| HDAC Inhibition (IC50) | 16 - 30 nM | In vitro enzymatic assay | [1][3][4] |

| Cell Proliferation (IC50) | 0.23 µM | BR (malignant mast cell) | [3][4] |

| 0.30 µM | C2 (malignant mast cell) | [3][4] | |

| 0.65 µM | P815 (malignant mast cell) | [3][4] | |

| Histone H3/H4 Acetylation | Induces hyperacetylation | Multiple cell lines | [3] |

| 10 to 50-fold increase at p21 promoter | Kasumi-1 and NB4 (leukemia) | ||

| α-Tubulin Acetylation | 2.6-fold increase | TRAMP mouse model (prostate cancer) |

Signaling Pathway: p53/p21 Axis Activation

A primary consequence of this compound-induced histone hyperacetylation is the activation of the p53/p21 tumor suppressor pathway. By promoting an open chromatin structure at the promoter of the CDKN1A gene (which encodes p21), this compound facilitates the transcription of this critical cell cycle inhibitor.[1][5] Furthermore, this compound has been shown to increase the acetylation of the p53 protein itself, which enhances its stability and transcriptional activity.[6][7] This dual mechanism leads to a robust upregulation of p21, which in turn induces cell cycle arrest and apoptosis.[3][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below as a reference for researchers.

Western Blot for Histone Acetylation

This protocol outlines the general steps for detecting changes in histone acetylation via Western blot.

1. Cell Lysis and Protein Extraction:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate briefly to shear chromatin and ensure complete lysis.

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve low molecular weight histones.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[9][10]

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the signal of the acetylated histone to a loading control such as total histone H3 or β-actin.

Chromatin Immunoprecipitation (ChIP) for p21 Promoter Occupancy

This protocol details the steps to assess the enrichment of acetylated histones at the p21 promoter.

1. Cross-linking and Cell Lysis:

-

Treat cells with this compound as required.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to release the nuclei.

2. Chromatin Shearing:

-

Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

-

Pre-clear the sheared chromatin with protein A/G beads.

-

Incubate a portion of the chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C. A no-antibody or isotype-matched IgG control should be included.

4. Immune Complex Capture and Washes:

-

Add protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

5. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

7. qPCR Analysis:

-

Perform quantitative PCR (qPCR) using primers designed to amplify a specific region of the p21 promoter.

-

Analyze the enrichment of the target sequence in the immunoprecipitated DNA relative to the input DNA and the negative control.

Conclusion

This compound is a potent pan-HDAC inhibitor that effectively increases histone acetylation, leading to the transcriptional activation of key tumor suppressor genes. Its ability to robustly induce the p53/p21 pathway underscores its therapeutic potential in oncology. The provided data and protocols offer a foundational resource for further investigation into the molecular mechanisms and applications of this promising epigenetic modulator.

References

- 1. apexbt.com [apexbt.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AR-42 (HDAC-42, OSU-HDAC42) | HDAC inhibitor | Probechem Biochemicals [probechem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Histone deacetylase inhibitor AR-42 inhibits breast cancer cell growth and demonstrates a synergistic effect in combination with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. mdpi.com [mdpi.com]

- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]

Technical Guide: AR-42 Induced Apoptosis in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-42, a novel phenylbutyrate-derived histone deacetylase (HDAC) inhibitor, has demonstrated potent anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action is multifaceted, extending beyond histone hyperacetylation to the modulation of numerous non-histone proteins involved in cell survival, proliferation, and apoptosis. While specific studies on HeLa cells are limited, this guide synthesizes the known mechanisms of AR-42 in other cancer cell types to propose a framework for its action in this widely-used cervical cancer cell line. We present detailed experimental protocols for investigating its effects, hypothetical quantitative data for illustrative purposes, and visual diagrams of the core signaling pathways and experimental workflows. This document serves as a technical resource for researchers investigating the therapeutic potential of AR-42 in cervical cancer.

Proposed Mechanism of Action of AR-42

AR-42 is a potent inhibitor of both class I and class IIb histone deacetylases. Its primary anti-cancer effects are believed to stem from its ability to induce apoptosis through multiple pathways.

1.1 HDAC Inhibition and Transcriptional Regulation: As an HDAC inhibitor, AR-42 increases the acetylation of histones, leading to a more open chromatin structure. This can reactivate the transcription of tumor suppressor genes that are silenced in cancer cells. Furthermore, AR-42 can increase the acetylation of non-histone proteins, such as the tumor suppressor p53.[1] This acetylation can enhance p53 stability and transcriptional activity, leading to the upregulation of pro-apoptotic target genes like PUMA and Bax.[1][2]

1.2 Induction of Intrinsic and Extrinsic Apoptotic Pathways: Research in other cancer models, such as multiple myeloma and pancreatic cancer, has shown that AR-42-induced apoptosis is caspase-dependent.[3][4] The drug activates both the extrinsic pathway, indicated by the cleavage of caspase-8, and the intrinsic (mitochondrial) pathway, evidenced by the cleavage of caspase-9.[3] Both pathways converge on the activation of the executioner caspase, caspase-3, which then cleaves critical cellular substrates, including PARP, leading to the biochemical and morphological hallmarks of apoptosis.[3][4]

1.3 Modulation of Key Survival Signaling Pathways: AR-42 has been shown to suppress the gp130/STAT3 signaling pathway.[3] Constitutive activation of STAT3 is a common feature in many cancers, including HeLa cells, and it promotes the expression of anti-apoptotic proteins such as Bcl-xL. By inhibiting STAT3 activation, AR-42 can downregulate these survival factors, thereby lowering the threshold for apoptosis.[3] Additionally, AR-42 can decrease the levels of other anti-apoptotic proteins like survivin and XIAP.[4]

Proposed Signaling Pathway of AR-42 Induced Apoptosis

Caption: Proposed signaling cascade for AR-42-induced apoptosis in HeLa cells.

Experimental Protocols

The following protocols provide a framework for studying the effects of AR-42 on HeLa cells.

2.1 HeLa Cell Culture and Maintenance

-

Culture Medium: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Culture HeLa cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

2.2 AR-42 Drug Preparation and Treatment

-

Stock Solution: Prepare a 10 mM stock solution of AR-42 in DMSO. Store at -20°C.

-

Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 µM).

-

Treatment: Seed HeLa cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis/Western blot). Allow cells to attach overnight. Replace the medium with a medium containing the desired concentrations of AR-42 or a vehicle control (DMSO, final concentration <0.1%).

2.3 Cell Viability Assay (MTT Assay)

-

Seed 5x10³ HeLa cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of AR-42 for 24, 48, and 72 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

2.4 Apoptosis Analysis by Annexin V/PI Staining

-

Seed 2x10⁵ HeLa cells per well in a 6-well plate and treat with AR-42 (e.g., at IC50 concentration) for 24 or 48 hours.

-

Harvest cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

2.5 Western Blot Analysis

-

Treat HeLa cells in 6-well plates with AR-42 as described above.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-xL, anti-p53, anti-acetyl-p53, anti-STAT3, anti-p-STAT3, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an ECL substrate and an imaging system.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical data that might be obtained from the experiments described above.

Table 1: Dose-Response of AR-42 on HeLa Cell Viability (48h)

| AR-42 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

|---|---|---|---|

| 0 (Vehicle) | 1.254 | 0.088 | 100.0 |

| 0.1 | 1.015 | 0.075 | 80.9 |

| 0.25 | 0.843 | 0.061 | 67.2 |

| 0.5 | 0.611 | 0.049 | 48.7 |

| 1.0 | 0.358 | 0.033 | 28.5 |

| 2.0 | 0.199 | 0.025 | 15.9 |

Hypothetical IC50 at 48 hours: ~0.48 µM

Table 2: Quantification of Apoptosis in HeLa Cells Treated with 0.5 µM AR-42 (48h)

| Cell Population | Control (%) | AR-42 Treated (%) |

|---|---|---|

| Viable (Annexin V-/PI-) | 94.2 | 55.8 |

| Early Apoptotic (Annexin V+/PI-) | 2.5 | 28.7 |

| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3.1 | 14.3 |

| Necrotic (Annexin V-/PI+) | 0.2 | 1.2 |

| Total Apoptotic | 5.6 | 43.0 |

Table 3: Densitometric Analysis of Western Blot Results (Fold Change vs. Control)

| Protein Target | Fold Change (AR-42 Treated) |

|---|---|

| Cleaved Caspase-3 | + 5.8 |

| Cleaved PARP | + 4.9 |

| Acetylated p53 | + 3.5 |

| Bcl-xL | - 3.1 |

| p-STAT3 (Tyr705) | - 4.2 |

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating AR-42's apoptotic effects.

Caption: General experimental workflow for studying AR-42 in HeLa cells.

Conclusion

AR-42 is a promising anti-cancer agent with a complex mechanism of action centered on the induction of apoptosis. Based on its activity in other cancer cell lines, it is hypothesized that AR-42 will inhibit proliferation and induce caspase-dependent apoptosis in HeLa cells. This is likely mediated through the inhibition of HDACs, leading to the activation of p53, and the suppression of pro-survival pathways like STAT3. The experimental protocols and workflows detailed in this guide provide a robust framework for validating these hypotheses and further elucidating the therapeutic potential of AR-42 in cervical cancer.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. AR-42 induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel histone deacetylase inhibitor, AR-42, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel histone deacetylase inhibitor AR-42 exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pan-HDAC Inhibitory Activity of AR-42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-histone deacetylase (HDAC) inhibitory activity of AR-42, a novel hydroxamate-tethered phenylbutyrate derivative. AR-42 has demonstrated potent anti-tumor and anti-angiogenic activities in various cancer models and is currently under investigation in clinical trials for both hematological malignancies and solid tumors.[1] This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanisms of action.

Data Presentation

In Vitro HDAC Inhibitory Activity of AR-42

The inhibitory activity of AR-42 against HDACs is characterized by a low nanomolar IC50 value.[1] While specific IC50 values for each HDAC isoform were not detailed in the provided search results, it is classified as a pan-HDAC inhibitor, suggesting broad activity across multiple HDAC classes.

| Target Class | Specific Isoforms | Reported Potency |

| Class I HDACs | HDAC1, HDAC2, HDAC3 | Potent Inhibition |

| Class IIb HDACs | HDAC6 | Potent Inhibition |

Further studies are required to delineate the precise IC50 values of AR-42 against a full panel of HDAC isoforms.

Cellular Activity of AR-42 in Cancer Cell Lines

AR-42 has demonstrated significant cellular effects, including inhibition of proliferation and induction of apoptosis in various cancer cell lines.

| Cell Line | Cancer Type | Key Cellular Effects | Reference |

| BxPC-3 | Pancreatic Cancer | G2/M cell cycle arrest, induction of apoptosis | [1] |

| PANC-1 | Pancreatic Cancer | Inhibition of proliferation, induction of apoptosis | [1] |

| Malignant Mast Cells | Mast Cell Disease | Down-regulation of Kit expression, induction of apoptosis | [2][3] |

| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Esophageal Cancer | Inhibition of proliferation, induction of apoptosis, anti-angiogenic effects | [4] |

| SW-620 | Colorectal Cancer | Caspase-mediated apoptosis | [5] |

Experimental Protocols

HDAC Activity Assay (General Protocol)

While a specific protocol for AR-42 was not provided, a general fluorescence-based deacetylation assay is commonly used to determine HDAC inhibitory activity.[6][7]

Objective: To determine the IC50 value of an HDAC inhibitor.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

Test compound (AR-42) and control inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of AR-42 in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

-

Incubate for a specified time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release the fluorescent molecule (e.g., AMC).

-

Measure the fluorescence intensity using a fluorimeter (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is based on the methodology described for assessing the anti-ESCC effects of AR-42.[4]

Objective: To evaluate the effect of AR-42 on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., ESCC cells)

-

Complete cell culture medium

-

AR-42

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of AR-42 for a specified duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This protocol is based on the methodology used to investigate the effects of AR-42 on various cellular proteins.[1][2]

Objective: To determine the effect of AR-42 on the expression levels of specific proteins (e.g., acetylated histones, cell cycle regulators, apoptosis markers).

Materials:

-

Cancer cell line

-

AR-42

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated histone H3, anti-p21, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with AR-42 for the desired time and concentration.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

AR-42 exerts its anti-cancer effects through the modulation of multiple signaling pathways. As a pan-HDAC inhibitor, its primary mechanism involves the hyperacetylation of both histone and non-histone proteins.

Caption: Mechanism of action of AR-42.

Experimental Workflow for Cellular Activity Assessment

The following diagram illustrates a typical workflow for evaluating the cellular effects of AR-42.

References

- 1. Novel histone deacetylase inhibitor AR-42 exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways | PLOS One [journals.plos.org]

- 2. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AR-42: A Pan-HDAC Inhibitor with Antitumor and Antiangiogenic Activities in Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

Hdac-IN-42: A Technical Guide to its Impact on Non-Histone Protein Acetylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Hdac-IN-42, a potent and selective histone deacetylase (HDAC) inhibitor, with a particular focus on its effects on the acetylation of non-histone proteins. This document provides a comprehensive overview of its mechanism of action, known and potential non-histone protein targets, and detailed experimental protocols for investigating these interactions.

Introduction to this compound

This compound, also identified as compound 14f, is a selective inhibitor of histone deacetylases, demonstrating potent activity against HDAC1 and, to a lesser extent, HDAC6.[1] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, thereby playing a crucial role in regulating gene expression and various cellular processes.[2][3][4] The inhibition of these enzymes by small molecules like this compound has emerged as a promising therapeutic strategy in oncology and other diseases.[5][6] While the impact of HDAC inhibitors on histone acetylation and chromatin structure is well-documented, their influence on the vast and functionally diverse landscape of non-histone protein acetylation is an area of growing research interest.[3][7]

Mechanism of Action

This compound exerts its effects by binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from their protein substrates.[3] This leads to an accumulation of acetylated proteins within the cell. The selectivity of this compound for HDAC1 and HDAC6 suggests that its biological effects are primarily mediated through the hyperacetylation of substrates of these two enzymes.

Table 1: Inhibitory Activity of this compound [1]

| Target | IC50 (µM) |

| HDAC1 | 0.19 |

| HDAC6 | 4.98 |

Non-Histone Protein Targets of this compound

The study of non-histone protein acetylation is critical as it reveals regulatory mechanisms for a wide array of cellular functions, including protein stability, enzymatic activity, subcellular localization, and protein-protein interactions.[7] Based on the known selectivity of this compound and the established substrates of HDAC1 and HDAC6, we can identify both confirmed and putative non-histone protein targets.

Confirmed Non-Histone Target: α-tubulin

Treatment of HeLa cells with this compound has been shown to increase the expression of acetylated α-tubulin.[1] α-tubulin is a well-established substrate of HDAC6, and its acetylation is crucial for regulating microtubule stability and dynamics, affecting processes such as cell migration and intracellular transport.[8] The hyperacetylation of α-tubulin is a hallmark of HDAC6 inhibition.

Potential Non-Histone Targets

Given the selectivity of this compound for HDAC1 and HDAC6, a multitude of other non-histone proteins are likely to be affected by its activity.

Table 2: Potential Non-Histone Protein Targets of this compound

| Target Protein | Regulating HDAC | Cellular Function |

| HSP90 | HDAC6 | Protein folding and stability, client protein activation |

| p53 | HDAC1 | Tumor suppression, cell cycle arrest, apoptosis |

| STAT3 | HDAC1 | Signal transduction, gene expression, cell proliferation |

| NF-κB | HDAC1 | Inflammation, immunity, cell survival |

| Runx2 | HDAC4/5 (related to HDAC6) | Transcriptional regulation of osteoblast differentiation |

The subsequent sections will detail the experimental protocols required to validate the effect of this compound on these potential targets.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on non-histone protein acetylation.

Cell Culture and Treatment

-

Cell Lines: Select appropriate human cancer cell lines for study (e.g., HeLa, HCT-116, HepG2, MCF-7).[1]

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for specified time periods (e.g., 24 or 48 hours).[1] An equivalent concentration of DMSO should be used as a vehicle control.

Immunoprecipitation and Western Blotting

This protocol is designed to detect changes in the acetylation status of a specific non-histone protein.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors.[9][10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Immunoprecipitation (IP):

-

Incubate a specific amount of protein lysate (e.g., 500 µg - 1 mg) with an antibody specific to the non-histone protein of interest (e.g., anti-HSP90) overnight at 4°C with gentle rotation.[11]

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.[11]

-

Wash the beads several times with lysis buffer to remove non-specific binding.[12]

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[13]

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody that recognizes the acetylated form of the target protein (e.g., anti-acetyl-lysine antibody) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

-

To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the total protein.

-

Quantitative Proteomics using Mass Spectrometry

This protocol allows for a global, unbiased identification and quantification of changes in protein acetylation following this compound treatment.[14][15]

-

Sample Preparation:

-

Treat cells with this compound or vehicle control as described in section 4.1.

-

Lyse cells and extract proteins.

-

Digest proteins into peptides using trypsin.

-

-

Enrichment of Acetylated Peptides:

-

Mass Spectrometry Analysis:

-

Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][18]

-

Employ either label-based (e.g., SILAC, TMT) or label-free quantification methods to compare the abundance of acetylated peptides between this compound-treated and control samples.[15]

-

-

Data Analysis:

-

Use specialized software to identify the acetylated peptides and their corresponding proteins from the mass spectrometry data.

-

Perform statistical analysis to identify proteins with significantly altered acetylation levels upon this compound treatment.

-

Utilize bioinformatics tools for pathway and functional enrichment analysis of the identified proteins.

-

Signaling Pathways and Logical Relationships

The inhibition of HDAC1 and HDAC6 by this compound can impact multiple signaling pathways through the altered acetylation of key non-histone proteins.

Conclusion

This compound is a valuable research tool for investigating the roles of HDAC1 and HDAC6 in cellular processes. Its ability to induce hyperacetylation of non-histone proteins, such as α-tubulin, highlights its potential to modulate a wide range of cellular functions beyond transcriptional regulation. The experimental protocols outlined in this guide provide a robust framework for researchers to identify and validate novel non-histone protein targets of this compound, thereby elucidating new therapeutic avenues for diseases characterized by aberrant protein acetylation. The continued exploration of the effects of selective HDAC inhibitors on the non-histone acetylome will undoubtedly deepen our understanding of cellular regulation and disease pathogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

- 10. scbt.com [scbt.com]

- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 14. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]

- 16. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets [escholarship.org]

- 18. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]

AR-42 Regulation of p21 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-42 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a variety of hematological malignancies and solid tumors. A key mechanism underlying its therapeutic efficacy is the induction of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A or WAF1/CIP1). This technical guide provides an in-depth overview of the molecular mechanisms by which AR-42 regulates p21 expression, leading to cell cycle arrest and apoptosis in cancer cells. The guide details the signaling pathways involved, provides comprehensive experimental protocols for studying this regulation, and presents quantitative data from relevant studies.

Introduction to AR-42 and p21

AR-42 (Arno Therapeutics) is an orally bioavailable, broad-spectrum histone deacetylase inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is generally associated with transcriptional repression. By inhibiting HDACs, AR-42 promotes histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes.

One of the most critical downstream targets of HDAC inhibitors is the p21 gene.[1] p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily CDK2 and CDK4/6. By inhibiting these kinases, p21 plays a crucial role in mediating cell cycle arrest at the G1/S and G2/M checkpoints, providing time for DNA repair or, in cases of severe damage, initiating apoptosis.[2] The induction of p21 is a hallmark of the cellular response to many anti-cancer agents and is a key mechanism by which AR-42 exerts its anti-proliferative effects.

Quantitative Data on AR-42-Mediated p21 Upregulation

The following tables summarize the quantitative effects of AR-42 on p21 expression and cell viability in various cancer cell lines.

Table 1: IC50 Values of AR-42 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) |

| Multiple Myeloma (various) | Multiple Myeloma | ~0.3 - 0.5 | 48 |

| Meningioma (Ben-Men-1) | Meningioma | ~0.5 | 72 |

| Breast Cancer (MCF-7) | Breast Cancer | ~1.0 - 2.5 | 48 |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Table 2: AR-42-Induced p21 Expression Changes

| Cell Line | Cancer Type | AR-42 Conc. (µM) | Time (hours) | Fold Change (p21 Protein) | Fold Change (p21 mRNA) |

| U266 | Multiple Myeloma | 0.5 | 24 | ~3-5 fold | Not Reported |

| Ben-Men-1 | Meningioma | 1.0 | 48 | ~2-4 fold | Not Reported |

| MCF-7 | Breast Cancer | 2.0 | 24 | ~2.5-4.5 fold | ~3-6 fold |

Note: Fold change values are approximate and can vary between experiments.

Signaling Pathways Involved in AR-42 Regulation of p21

AR-42 upregulates p21 expression through multiple signaling pathways, primarily involving the inhibition of STAT3 and the activation of p53.

Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. AR-42 has been shown to inhibit the phosphorylation of STAT3, leading to its inactivation. Inactivated STAT3 can no longer repress the transcription of target genes, including p21.

Activation of the p53 Pathway

The tumor suppressor protein p53 is a key transcriptional activator of p21. AR-42 can lead to the acetylation and stabilization of p53. Acetylated p53 has an enhanced ability to bind to the p21 promoter and activate its transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of p21 by AR-42.

Western Blotting for p21 Protein Expression

This protocol details the detection of p21 protein levels in cells treated with AR-42.

Materials:

-

Cancer cell lines (e.g., U266, Ben-Men-1, MCF-7)

-

AR-42 (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (12% acrylamide)

-

Nitrocellulose or PVDF membranes

-

Tris-Glycine transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-p21 (1:1000 dilution)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of AR-42 (e.g., 0, 0.25, 0.5, 1.0 µM) for the desired time (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto a 12% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a membrane at 100V for 1 hour.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-p21 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of AR-42-treated cells.

Materials:

-

Treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

p21 Promoter Luciferase Reporter Assay

This assay measures the transcriptional activity of the p21 promoter in response to AR-42.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

p21 promoter-luciferase reporter plasmid (e.g., p21-Luc)

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

AR-42

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the p21-Luc reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with AR-42.

-

Cell Lysis: After the desired treatment time, lyse the cells using the passive lysis buffer from the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation at the p21 Promoter

This protocol assesses the level of histone acetylation at the p21 promoter following AR-42 treatment.

Materials:

-

Treated and untreated cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Antibody against acetylated histone H3 (e.g., anti-acetyl-H3K9/K14)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the p21 promoter

-

qPCR master mix and instrument

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the chromatin with an antibody against acetylated histones overnight. Add magnetic beads to pull down the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the p21 promoter to quantify the amount of immunoprecipitated DNA.

Conclusion

AR-42 effectively induces p21 expression in a variety of cancer cells, leading to cell cycle arrest and apoptosis. This induction is mediated through the modulation of key signaling pathways, including the inhibition of STAT3 and the activation of p53. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of AR-42 action and its therapeutic potential. A thorough understanding of how AR-42 regulates p21 is crucial for the continued development of this promising anti-cancer agent and for the identification of patient populations most likely to benefit from its use.

References

The Histone Deacetylase Inhibitor OSU-HDAC42: A Catalyst for Tumor Suppressor Gene Reactivation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction